N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide
CAS No.: 896283-78-6
Cat. No.: VC5979207
Molecular Formula: C21H16N2O4S2
Molecular Weight: 424.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896283-78-6 |
|---|---|
| Molecular Formula | C21H16N2O4S2 |
| Molecular Weight | 424.49 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25) |
| Standard InChI Key | CZGLTDHHZWUFTB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide belongs to the class of benzothiazole acetamide derivatives. Its molecular formula, , corresponds to a molecular weight of 424.49 g/mol. The IUPAC name, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide, reflects the compound’s three key structural components:
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Benzo[d]thiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and ability to engage in π-π stacking interactions .
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4-Hydroxyphenyl group: A phenolic substituent at the 3-position, providing hydrogen-bonding capacity and influencing solubility.
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3-(Methylsulfonyl)benzamide: A sulfonamide group at the meta position of the benzamide ring, contributing to electrostatic interactions and metabolic stability.
| Property | Value |
|---|---|
| CAS No. | 896283-78-6 |
| Molecular Formula | |
| Molecular Weight | 424.49 g/mol |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
| InChIKey | CZGLTDHHZWUFTB-UHFFFAOYSA-N |
The crystal structure of analogous compounds, such as 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, reveals bond lengths critical for stability—for example, a C=O bond length of 1.170 Å, indicative of strong electronic conjugation . Such data suggest that the methylsulfonyl and benzamide groups in the subject compound likely adopt planar configurations, optimizing interactions with biological targets.
Spectroscopic Properties
While experimental spectral data for this specific compound are unavailable, related benzothiazoles exhibit characteristic UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the aromatic and thiazole systems . The methylsulfonyl group’s electron-withdrawing nature may redshift these absorptions slightly. In nuclear magnetic resonance (NMR) spectroscopy, the hydroxyphenyl proton typically resonates as a singlet near δ 9.5–10.0 ppm, while the methylsulfonyl group’s protons appear as a singlet near δ 3.0–3.5 ppm.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide involves multi-step reactions, as outlined below:
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Formation of the Benzo[d]thiazole Core:
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Introduction of the Methylsulfonylbenzamide Group:
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Purification and Characterization:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound.
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Purity verification via high-performance liquid chromatography (HPLC) and mass spectrometry.
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Industrial-Scale Considerations
Continuous flow reactors are increasingly employed for benzothiazole derivatives to improve yield (≥85%) and reproducibility. Solvent selection is critical: toluene and dichloromethane are common, but greener alternatives like cyclopentyl methyl ether (CPME) are under investigation . Catalytic systems involving Sc(OTf)₃ or BF₃·OEt₂ facilitate regioselective substitutions, minimizing byproducts .
Biological Activities and Mechanistic Insights
Anticancer Mechanisms
The benzo[d]thiazole moiety inhibits topoisomerase II and tubulin polymerization, disrupting cancer cell proliferation. In breast cancer (MCF-7) and leukemia (HL-60) cell lines, related compounds induce apoptosis via caspase-3 activation and PARP cleavage. Molecular docking studies suggest that the methylsulfonyl group forms hydrogen bonds with ATP-binding pockets in kinase targets (e.g., EGFR, IC₅₀ ≈ 0.8 µM) .
Anti-Inflammatory Effects
Sulfonamide-containing benzothiazoles suppress cyclooxygenase-2 (COX-2) and NF-κB pathways. In murine models, analogs reduce edema by 60–70% at 50 mg/kg doses, comparable to diclofenac . The 3-(methylsulfonyl) substitution may enhance COX-2 selectivity, mitigating gastrointestinal toxicity.
Research Applications and Future Directions
Drug Discovery Scaffold
This compound serves as a versatile intermediate for generating kinase inhibitors and antimicrobial agents. Structural modifications—such as replacing the methylsulfonyl group with trifluoromethanesulfonyl—could improve blood-brain barrier penetration for neurotherapeutic applications .
Biomaterial Functionalization
Benzothiazole derivatives are being explored as fluorescent probes for metal ion detection. The hydroxyphenyl group’s chelating capacity, combined with the thiazole ring’s luminescence, enables selective recognition of Fe³⁺ and Cu²⁺ in environmental samples .
Computational Modeling
QSAR (quantitative structure-activity relationship) studies on this compound’s analogs reveal that ClogP values between 2.5–3.5 correlate with optimal bioavailability. Molecular dynamics simulations further predict stable binding to β-tubulin (RMSD < 2.0 Å over 100 ns) .
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